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Hexadec-11-enal

Cat. No.: B12440269
M. Wt: 238.41 g/mol
InChI Key: AMTITFMUKRZZEE-UHFFFAOYSA-N
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Description

Contextual Significance of Hexadec-11-enal as a Semiochemical

This compound, particularly the (Z)-isomer, functions as a crucial semiochemical, primarily recognized as a sex pheromone in a vast number of lepidopteran species. pherobase.com Pheromones are chemical signals that trigger a social response in members of the same species. In the context of insects, these signals are fundamental for behaviors such as mating. The (Z)-11-Hexadecenal isomer is a key component of the female-produced sex pheromone blend in over 200 species of moths and butterflies, including significant agricultural pests. Its primary function is to attract males, often over long distances, facilitating reproduction. prayoglife.com This makes it a compound of high ecological and economic importance, as it underpins the reproductive success of these insects and offers a target for pest management strategies. The specificity of pheromone blends, which can include this compound along with other compounds in precise ratios, is critical for reproductive isolation between different species. acs.org

Beyond its role as a pheromone, there is emerging evidence of this compound acting as a kairomone, a semiochemical that benefits the receiver of a different species. For instance, some predatory or parasitic insects may use the pheromones of their prey or hosts to locate them. pherobase.com This adds another layer to the complex web of chemical communication in which this compound is involved.

Scope and Evolution of Academic Research on this compound

The study of this compound began with the identification of insect sex pheromones. Early research focused on isolating and identifying the chemical components of pheromone glands from female moths. Techniques such as gas chromatography-electroantennographic detection (GC-EAD) and gas chromatography-mass spectrometry (GC-MS) have been instrumental in identifying (Z)-11-Hexadecenal as an active component in numerous species. ebi.ac.ukresearchgate.net

Initial investigations centered on its role in major agricultural pests like the cotton bollworm (Helicoverpa armigera) and the sugarcane borer (Diatraea saccharalis). acs.org This was driven by the potential to use synthetic pheromones for pest monitoring and control. Over time, research expanded to include a wider array of insect species, revealing the widespread use of this compound.

More recent research has delved into the biosynthesis of this compound in insects, tracing its origins from fatty acid precursors. Understanding these biosynthetic pathways is crucial for developing more effective and sustainable pest management techniques. Furthermore, the molecular mechanisms of pheromone perception have become a significant area of study, focusing on the olfactory receptors in male antennae that detect this compound and trigger a behavioral response. The evolution of research has thus moved from simple identification to a more holistic understanding of its ecological role, biosynthesis, and mode of action.

Overview of this compound's Prevalence in Biological Systems

This compound is most prominently found in the insect world, particularly within the order Lepidoptera. Its presence has been confirmed in the pheromone glands of numerous moth families, including Noctuidae, Pyralidae, and Crambidae. pherobase.comacs.orgebi.ac.uk For many of these species, (Z)-11-Hexadecenal is a major and essential component of their sex pheromone blend.

While its primary association is with insects, volatile aldehydes, including hexadecenal isomers, have also been identified in plant emissions, although often in different contexts and concentrations. ruzickadays.eupjoes.com For example, some plants may release these compounds as part of their defense mechanism against herbivores. Recent studies have also shown that exposure to (Z)-11-Hexadecenal can induce defense-related responses in certain plants, suggesting a role in plant-insect interactions beyond simple herbivory. The presence of this compound has also been noted in some marine organisms, such as the green macroalgae Ulva lactuca. ruzickadays.eu This indicates that the compound's biological significance may extend beyond terrestrial insect communication.

The following table provides a summary of some insect species in which (Z)-11-Hexadecenal has been identified as a key semiochemical.

FamilySpeciesCommon NameRole of (Z)-11-Hexadecenal
Noctuidae Helicoverpa armigeraCotton BollwormMajor sex pheromone component prayoglife.com
Helicoverpa zeaCorn EarwormMajor pheromone component nih.gov
Pyralidae Diatraea saccharalisSugarcane BorerComponent of sex pheromone blend acs.orgresearchgate.net
Crambidae Chilo suppressalisAsiatic Rice BorerSex pheromone component
Deanolis sublimbalisRed Banded Mango CaterpillarEssential for male attraction ebi.ac.uk

This broad distribution across different biological systems underscores the ecological importance of this compound and highlights the need for continued research to fully elucidate its various roles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30O B12440269 Hexadec-11-enal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H30O

Molecular Weight

238.41 g/mol

IUPAC Name

hexadec-11-enal

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,16H,2-4,7-15H2,1H3

InChI Key

AMTITFMUKRZZEE-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCCCCCCCC=O

Origin of Product

United States

Biological Synthesis and Metabolic Pathways of Hexadec 11 Enal

De Novo Biosynthesis Pathways in Lepidopteran Insects

The production of Hexadec-11-enal is a prime example of de novo synthesis, where the molecule is built from simple precursors within the organism. The pathway fundamentally relies on modified fatty acid synthesis, starting with acetyl-CoA and building up to a C16 saturated fatty acid, palmitic acid. plos.orgplos.org This initial phase is carried out by the enzymes acetyl-CoA carboxylase (ACC) and fatty acid synthetase (FAS). nih.govplos.org Following the creation of the saturated fatty acid backbone, a sequence of specific enzymatic reactions, including desaturation, chain-shortening (if necessary for other pheromone components), reduction, and sometimes acetylation or oxidation, leads to the species-specific pheromone blend. plos.orgnih.govnih.gov

Role of Fatty Acid Desaturases (FADs) in Introducing Unsaturation

A critical step in the biosynthesis of this compound is the introduction of a double bond at the 11th carbon position of a fatty acyl precursor. This reaction is catalyzed by a specific type of enzyme known as a Δ11-fatty acid desaturase (Δ11-FAD). pnas.orgusda.gov These desaturases are integral membrane proteins, typically located in the endoplasmic reticulum, and are responsible for the remarkable diversity of unsaturated pheromones found in moths. annualreviews.orgpnas.org

FADs utilize molecular oxygen and reducing equivalents to remove two hydrogen atoms from the fatty acid chain, creating a double bond. conicet.gov.ar The Δ11-desaturases exhibit high substrate and stereospecificity, primarily acting on palmitoyl-CoA (a C16 fatty acid) to produce (Z)-11-hexadecenoic acid. pnas.org In some species, a single desaturase can produce a mix of E and Z isomers, while in others, highly specific enzymes produce only one isomer. For example, the Δ11-desaturase in Ostrinia latipennis produces only the E isomer, (E)-11-tetradecenoic acid, from its C14 precursor. pnas.org The evolution of these enzymes has allowed for the generation of a wide array of pheromone structures, contributing to the reproductive isolation and speciation of moths. annualreviews.orgpnas.org

Function of Fatty Acyl Reductases (FARs) in Aldehyde Formation

Following desaturation, the carboxyl group of the unsaturated fatty acyl-CoA precursor must be modified to form the final aldehyde. This is accomplished in a two-step process. First, a class of enzymes known as fatty acyl reductases (FARs) catalyzes the reduction of the fatty acyl-CoA to a fatty alcohol. nih.govresearchgate.net These enzymes are crucial in the final steps of pheromone biosynthesis and often show broad substrate preferences, allowing them to act on various fatty acyl chains. nih.govpnas.org The FARs involved in pheromone production are typically membrane-bound proteins and catalyze a four-electron reduction of the fatty acyl-CoA to a primary alcohol without releasing an intermediate aldehyde. pnas.org

The resulting fatty alcohol, in this case (Z)-11-hexadecen-1-ol, is then oxidized to form the final aldehyde, (Z)-11-hexadecenal. annualreviews.orgpnas.org This oxidation step is catalyzed by an alcohol oxidase or dehydrogenase. nih.govnih.gov The specificity and activity of both the FARs and the subsequent oxidases are key control points in determining the final composition and amount of the pheromone blend. pnas.orgcsic.es

Precursor Molecules and Intermediates in Biosynthesis

The biosynthetic pathway for this compound begins with a ubiquitous and fundamental molecule in fatty acid metabolism: palmitic acid (or its activated form, palmitoyl-CoA). plos.orgpnas.org This C16 saturated fatty acid is the primary precursor that undergoes the specific enzymatic modifications to become the pheromone.

The key intermediates in the pathway are:

Palmitoyl-CoA: The starting C16 saturated fatty acyl-CoA. pnas.org

(Z)-11-Hexadecenoyl-CoA: This is the product of the Δ11-desaturase acting on palmitoyl-CoA. It is the first committed intermediate in the pathway leading to (Z)-11-Hexadecenal. pnas.org

(Z)-11-Hexadecen-1-ol: This fatty alcohol is formed by the action of a fatty acyl reductase (FAR) on (Z)-11-hexadecenoyl-CoA. nih.govpnas.org It is the immediate precursor to the final aldehyde pheromone.

In some moths, like the processionary moth Thaumetopoea pityocampa, the pathway can be more complex, involving further desaturations to create acetylenic bonds from the initial (Z)-11-hexadecenoic acid intermediate. pnas.org

Genetic and Enzymatic Characterization of Biosynthetic Machinery

Understanding the biosynthesis of this compound at a molecular level has been achieved through the identification, cloning, and functional characterization of the key enzymes involved. This genetic and enzymatic work has provided detailed insights into the evolution and function of the pheromone production machinery. annualreviews.orggoogle.com

Identification and Cloning of Key Biosynthetic Enzymes

Researchers have successfully identified and cloned the genes encoding both fatty acid desaturases (FADs) and fatty acyl reductases (FARs) from the pheromone glands of numerous lepidopteran species. annualreviews.orgusda.gov The general approach involves creating cDNA libraries from the pheromone gland tissue, where these genes are highly expressed. annualreviews.orgnih.gov

Using homology-based screening with degenerate primers designed from conserved regions of known desaturase or reductase genes, scientists can isolate candidate genes. pnas.orgpnas.org For instance, the first moth desaturase was cloned from Trichoplusia ni (the cabbage looper) by identifying a cDNA that was specifically expressed in the pheromone gland. nih.gov Similarly, a FAR cDNA was first isolated and characterized from the Egyptian cotton leafworm, Spodoptera littoralis, and was found to be expressed exclusively in the pheromone gland. csic.es Subsequent transcriptomic and genomic analyses of pheromone glands have revealed large families of candidate genes, which are then narrowed down based on tissue-specific expression and phylogenetic analysis. plos.organnualreviews.org

Table 1: Examples of Cloned Biosynthetic Enzymes in Lepidoptera
Enzyme TypeSpeciesGene/Enzyme NameFunctionReference
Δ11-DesaturaseTrichoplusia niPDesat-Tn Δ11ZProduces Δ11Z-unsaturated fatty acids nih.gov
Δ11-DesaturaseSpodoptera littoralisSls-FL3Produces a mix of Z11 and E11 unsaturated fatty acids usda.gov
Δ11-DesaturaseOstrinia nubilalisOnubZ/E11Produces a ~7:3 mix of (Z)-11 and (E)-11-tetradecenoate pnas.org
Fatty Acyl Reductase (FAR)Bombyx moriBmor-pgFARReduces C14-C18 acyl precursors to alcohols nih.govpnas.org
Fatty Acyl Reductase (FAR)Spodoptera littoralisSlit-FAR1Reduces pheromone acyl-CoA precursors to alcohols csic.es
Fatty Acyl Reductase (FAR)Yponomeuta evonymellusYev-pgFARReduces C14 and C16 acyl precursors to alcohols pnas.org

Functional Expression and Characterization of Enzymes in Heterologous Systems

To confirm the function of a cloned candidate gene, it is expressed in a heterologous system—an organism that does not naturally produce the compound of interest. The yeast Saccharomyces cerevisiae is a commonly used host for this purpose, particularly strains that have been genetically modified to lack their own desaturase and/or elongase enzymes (e.g., ole1Δ mutants). pnas.orgnih.govresearchgate.net

When a putative desaturase gene from a moth is expressed in these yeast strains, the yeast cells are fed a saturated fatty acid substrate, such as palmitic acid. usda.govnih.gov The total fatty acids from the yeast are then extracted and analyzed using gas chromatography-mass spectrometry (GC-MS). If the cloned gene is a functional desaturase, new unsaturated fatty acids will be detected that are not present in control yeast cells. nih.govresearchgate.net This method has been used to confirm the specific function of numerous Δ11-desaturases, determining their substrate specificity and the geometry (Z or E) of the double bond they create. pnas.orgpnas.orgnih.gov Similarly, FAR genes are expressed in yeast, which are then supplied with the appropriate fatty acyl precursors. The formation of the corresponding fatty alcohols confirms the reductase activity of the cloned enzyme. pnas.orgcsic.es These functional assays are indispensable for verifying the role of specific enzymes in the biosynthesis of this compound and other pheromones. google.com

Table 2: Functional Characterization of Biosynthetic Enzymes in Heterologous Systems
EnzymeOriginal SpeciesExpression SystemSubstrate(s) ProvidedProduct(s) DetectedReference
Tpi-Δ11-desaturaseThaumetopoea pityocampaS. cerevisiae (elo1Δ/ole1Δ mutant)Palmitic acid, 11-Hexadecynoic acid(Z)-11-Hexadecenoic acid, (Z)-13-Hexadecen-11-ynoic acid pnas.org
LATPG1 (Δ11-desaturase)Ostrinia latipennisSf9 insect cellsTetradecanoic acid(E)-11-Tetradecenoic acid pnas.org
Yev-pgFARYponomeuta evonymellusS. cerevisiaeC14 and C16 fatty acyl methyl estersC14 and C16 primary fatty alcohols pnas.org
Slit-FAR1Spodoptera littoralisRecombinant systemAcyl-CoA pheromone precursorsIntermediate fatty acid alcohols csic.es
MsexD2 (Desaturase/Conjugase)Manduca sextaS. cerevisiae(Z)-11-Hexadecenoic acid(E,Z)-10,12-Hexadecadienoic acid bucek-lab.org

Regulation of Biosynthetic Pathways in Response to Internal and External Cues

The production of this compound is not a continuous process but is meticulously controlled by a combination of internal physiological signals and external environmental triggers to align with optimal mating periods. nih.govfrontiersin.org

Internal Cues: The primary internal regulator is a neurohormone known as Pheromone Biosynthesis Activating Neuropeptide (PBAN). frontiersin.orgwikipedia.orgentomology2.or.kr Produced in the subesophageal ganglion, PBAN is released into the hemolymph and travels to the pheromone gland. nih.govwikipedia.orgresearchgate.net There, it binds to a specific G-protein coupled receptor on the pheromone gland cells. nih.govwikipedia.orgresearchgate.net This binding event initiates a signal transduction cascade, leading to an influx of extracellular calcium ions (Ca²⁺), which act as a critical second messenger. wikipedia.orgentomology2.or.kr The rise in intracellular calcium activates key enzymes responsible for the final steps of pheromone synthesis, including the reduction of the fatty acyl precursor. wikipedia.orgresearchgate.net In some moth species, other hormones like the juvenile hormone (JH) can influence the release of PBAN, thereby indirectly regulating pheromone production. wikipedia.orgbiologists.com

External Cues: Environmental factors, particularly photoperiod (the daily cycle of light and dark), are crucial external regulators. frontiersin.orgpnas.org Most moth species are nocturnal, and pheromone production is often synchronized with the dark phase (scotophase) to coincide with female calling behavior and male activity. nih.govwikipedia.orgresearchgate.net The release of PBAN itself is frequently under circadian control, with peak levels in the hemolymph occurring during specific hours of the scotophase. wikipedia.orgresearchgate.net Studies have shown that the length of the photoperiod can influence the quantity of pheromone produced. oup.com For instance, in the black cutworm (Agrotis ipsilon), females under short-day photoregimes produced more pheromones than those under long-day conditions. oup.com Other factors like temperature and the presence of host plants can also modulate the timing and amount of pheromone synthesis. frontiersin.orgmdpi.com Additionally, the nutritional state of the insect can affect its hormonal signals and, consequently, its pheromone system. biologists.com

Biotechnological Approaches for Biosynthesis of this compound and Precursors

The high specificity and low environmental impact of pheromones make them ideal for integrated pest management. However, traditional chemical synthesis is often costly and complex. researchgate.netbiorxiv.orgnih.gov This has spurred the development of biotechnological production methods using engineered microorganisms as cell factories. researchgate.netgoogle.comengconfintl.org These approaches offer a potentially more sustainable and cost-effective alternative by harnessing cellular metabolism to produce pheromones from renewable feedstocks like sugars. biorxiv.orggoogle.comengconfintl.org

Engineering Microbial Cell Factories for Pheromone Production

Microbial hosts, particularly yeasts like Saccharomyces cerevisiae and Yarrowia lipolytica, are prime candidates for producing this compound and its precursors due to their well-understood genetics and robust nature in industrial fermentations. frontiersin.orgnih.govfrontiersin.org The core strategy involves introducing the specific biosynthetic pathway from the insect into the microbe. researchgate.net This typically requires expressing a set of heterologous genes encoding the necessary enzymes. researchgate.netgoogle.com

The key enzymatic steps to engineer into a microbial host for producing the precursor, (Z)-hexadec-11-en-1-ol, are:

Desaturation: Introducing a specific Δ11-desaturase enzyme to create the double bond at the 11th position of palmitoyl-CoA, a common fatty acyl-CoA in yeast. biorxiv.orgfrontiersin.org

Reduction: Introducing a fatty acyl-CoA reductase (FAR) to convert the resulting (Z)-11-hexadecenoyl-CoA into the fatty alcohol, (Z)-hexadec-11-en-1-ol. researchgate.netbiorxiv.org

The final step, the oxidation of the alcohol to the aldehyde this compound, can be achieved through a subsequent chemical oxidation step after fermentation or by engineering the yeast to express a suitable fatty alcohol oxidase (FAO). researchgate.netbiorxiv.orgfrontiersin.org However, yeast possess endogenous aldehyde reductases that can readily convert the desired aldehyde back into an alcohol, presenting a significant challenge for in vivo aldehyde production. nih.govacs.org

Optimization of Yeast Strains for Enhanced Yields of Hexadec-11-enol and this compound

To achieve commercially viable titers, the engineered yeast strains require extensive metabolic optimization. researchgate.netfrontiersin.org This involves redirecting the cell's metabolism to maximize the flow of carbon towards the target pheromone precursor. nih.gov

Key optimization strategies include:

Increasing Precursor Supply: Enhancing the pool of the starting material, acetyl-CoA, by expressing enzymes like ATP-citrate lyase. illinois.edu Overexpressing the acetyl-CoA carboxylase (ACC1) gene, which catalyzes the first committed step in fatty acid synthesis, has also proven effective. nih.govillinois.edu

Blocking Competing Pathways: Deleting genes responsible for diverting fatty acyl-CoAs or fatty alcohols into non-productive pathways. This includes knocking out genes for β-oxidation (e.g., POX1), storage lipid formation (e.g., DGA1), and fatty alcohol degradation (e.g., FAO1, HFD1). researchgate.netbiorxiv.orgnih.gov

Enhancing Pathway Enzymes: Integrating multiple copies of the core desaturase and reductase genes can significantly boost production by increasing the metabolic "pull" towards the desired product. researchgate.netbiorxiv.org

Host Selection: Utilizing oleaginous yeasts like Yarrowia lipolytica, which naturally have a high flux through fatty acid metabolism, can provide a more suitable chassis for producing these lipid-derived molecules. researchgate.netbiorxiv.org

The table below summarizes research findings on the optimization of yeast for producing hexadec-11-enol, the direct precursor to this compound.

Host OrganismEngineering StrategyKey Genes ModifiedProductTiterReference
Saccharomyces cerevisiaeOverexpression of ACC1, knockout of RPD3, expression of ATP-citrate lyaseACC1, RPD3, ACL1-Hexadecanol330 mg/L illinois.edu
Yarrowia lipolyticaDeletion of competing pathways (β-oxidation, storage lipids), multicopy integration of pathway genesΔhfd1, Δhfd4, Δpex10, Δfao1, AtrΔ11-desaturase, HarFAR(Z)-Hexadec-11-en-1-ol169 mg/L biorxiv.org
Yarrowia lipolyticaFermentation optimization of multi-copy strain(Same as above)(Z)-Hexadec-11-en-1-ol2.57 g/L researchgate.netbiorxiv.org
Saccharomyces cerevisiaeFed-batch fermentation with engineered strainExpression of FAR, ACC1 overexpression, RPD3 knockout, ACL expression1-Hexadecanol>1.1 g/L illinois.edu

This table is interactive and can be sorted by column headers.

Strategies for Scaling Up Biotechnological Production

Translating lab-scale success to industrial-scale production requires robust and optimized fermentation processes. engconfintl.orgresourcewise.com A key strategy is fed-batch fermentation, where nutrients are continuously or sequentially fed to the bioreactor. This approach allows for high cell densities and helps to control metabolism, preventing the formation of inhibitory byproducts and maximizing product yield over an extended period. illinois.eduresourcewise.comnih.gov

Process optimization involves fine-tuning various parameters within the bioreactor, such as:

Media Composition: Developing cost-effective minimal media formulations to reduce production expenses. resourcewise.com

Physical Conditions: Controlling pH, temperature, and dissolved oxygen levels to maintain optimal cell health and enzymatic activity.

Downstream Processing: After fermentation, the pheromone product must be efficiently recovered and purified. For fatty alcohols like hexadec-11-enol, which can be associated with the yeast biomass, this involves cell harvesting, extraction using organic solvents, and purification techniques like silica (B1680970) column chromatography. biorxiv.org

The successful scale-up of a (Z)-hexadec-11-en-1-ol production process to a 10-liter bioreactor, achieving a titer of 2.57 g/L, demonstrates the industrial potential of this biotechnological approach. researchgate.netbiorxiv.org Further demonstration at scales of over 100 m³ has been reported, underscoring the viability of yeast fermentation for the commercial production of moth pheromones. engconfintl.org

Molecular and Neuroethological Mechanisms of Hexadec 11 Enal Action

Olfactory Reception and Signal Transduction Pathways in Target Organisms

The detection of Hexadec-11-enal, a critical semiochemical in insect communication, initiates a complex cascade of molecular events within the olfactory system of target organisms. This process begins at the peripheral sensory organs, primarily the antennae, where specialized proteins and neurons work in concert to recognize and transduce the chemical signal into an electrical one.

Interaction with Specific Olfactory Receptors (ORs) in Insect Antennae

The initial and most specific step in the perception of this compound involves its interaction with olfactory receptors (ORs) located on the dendritic membranes of olfactory receptor neurons (ORNs) housed within antennal sensilla. nih.gov Insect ORs are a unique class of ligand-gated ion channels, typically forming a heteromeric complex composed of a variable, odorant-specific OR subunit and a highly conserved co-receptor known as Orco. wikipedia.org The binding of a specific ligand, such as an isomer of this compound, to the OR subunit is believed to induce a conformational change that opens the ion channel, leading to an influx of cations and the generation of an action potential.

In the context of this compound, which is a key sex pheromone component for numerous moth species, specific ORs have been identified that show high sensitivity and selectivity. For instance, in the cotton bollworm, Helicoverpa armigera, the pheromone receptor HarmOR13 has been identified as the primary receptor for (Z)-11-hexadecenal. biorxiv.orgbiorxiv.org Similarly, in the armyworm Mythimna separata, ORN-B of type-I trichoid sensilla is specifically tuned to (Z)-11-hexadecenal, the major component of its sex pheromone. frontiersin.org The specificity of these receptors is crucial for distinguishing the species-specific pheromone blend from a myriad of other volatile compounds in the environment. While the (Z)-isomer is more commonly cited as a primary pheromone component, the presence of specific ORs tuned to different isomers, including potentially (E)-Hexadec-11-enal, contributes to the precise encoding of the chemical signal.

The diversity of ORs across different insect species reflects the varied roles of this compound in their chemical communication systems. wikipedia.org The evolution of these receptors is a key factor in reproductive isolation and speciation among closely related species that may use similar but distinct pheromone blends. nih.gov

Electrophysiological Responses to this compound (e.g., Electroantennography, GC-EAD)

Numerous studies have utilized these techniques to demonstrate the antennal sensitivity of various insect species to this compound. For example, in the corn stalk borer Sesamia nonagrioides, ORNs within type A sensilla respond to (Z)-11-hexadecenal, a minor component of its pheromone blend. nih.gov In Helicoverpa armigera and Helicoverpa assulta, which use (Z)-11-hexadecenal and (Z)-9-hexadecenal in opposite ratios as their primary sex pheromone components, EAG and single-sensillum recordings have confirmed the specific responses of their antennae to these compounds. frontiersin.org Similarly, male antennae of the armyworm Mythimna separata exhibit the strongest EAG response to (Z)-11-hexadecenal, its major sex pheromone component. frontiersin.org These electrophysiological data provide direct evidence of the peripheral detection of this compound and are a crucial first step in identifying its role as a semiochemical.

Interactive Table: Electrophysiological Responses to this compound in Various Insect Species

SpeciesCompoundTechniqueObserved Response
Helicoverpa armigera(Z)-11-hexadecenalEAG, GC-EADStrong antennal response in males. nih.govfrontiersin.org
Helicoverpa assulta(Z)-11-hexadecenalEAG, SSRSpecific neuronal firing in response to the compound. frontiersin.org
Mythimna separata(Z)-11-hexadecenalEAG, SSRStrongest EAG response in male antennae. frontiersin.org
Sesamia nonagrioides(Z)-11-hexadecenalSSRFiring of a specific olfactory receptor neuron. nih.gov
Chilo partellus(Z)-11-hexadecenalEAGSignificant antennal response compared to the E-isomer. researchgate.net

Note: SSR stands for Single Sensillum Recording.

Neural Processing and Behavioral Outputs Mediated by this compound

Following the initial detection at the periphery, the neural signals generated in response to this compound are transmitted to the primary olfactory center of the insect brain, the antennal lobe (AL), for further processing. The intricate neural circuitry within the AL and higher brain centers ultimately translates the chemical information into specific behavioral outputs.

Activation of Specific Glomeruli in the Antennal Lobe

The antennal lobe is organized into distinct spherical structures of neuropil called glomeruli. Axons from ORNs that express the same type of OR converge onto a single, identifiable glomerulus. frontiersin.org This creates a chemotopic map where different odorants, including pheromone components like this compound, elicit distinct patterns of glomerular activation.

In male moths, a specialized region of the AL known as the macroglomerular complex (MGC) is dedicated to processing pheromone information. The MGC is typically composed of several large, identifiable glomeruli, each receiving input from ORNs tuned to a specific component of the female sex pheromone blend. For example, in both Helicoverpa armigera and Helicoverpa assulta, (Z)-11-hexadecenal activates a large, prominent glomerulus within the MGC. nih.gov The specific glomerulus activated by the major pheromone component is often referred to as the cumulus. nih.govntnu.no The spatial segregation of inputs for different pheromone components within the MGC is a fundamental principle of pheromone processing in the insect brain. This anatomical and functional organization allows the brain to deconstruct the complex pheromone blend into its individual components for precise interpretation.

Neuronal Circuitry Involved in Pheromone-Evoked Behaviors

The processing of information within the antennal lobe involves a complex network of local interneurons (LNs) and projection neurons (PNs). LNs, which are mostly inhibitory, create connections between different glomeruli, shaping the output signals from the AL. ntnu.no This lateral inhibition can enhance the contrast between the responses of different glomeruli, thereby sharpening the representation of the pheromone blend. PNs receive input from specific glomeruli and transmit the processed olfactory information to higher brain centers, such as the mushroom bodies and the lateral horn, where the information is further integrated and can lead to behavioral responses. ntnu.no

The neuronal circuitry underlying pheromone-evoked behaviors is finely tuned to the specific blend of compounds that constitute the species-specific pheromone. The activation of the specific MGC glomeruli by this compound and other pheromone components initiates a cascade of neural activity that ultimately leads to characteristic mating behaviors in male moths, such as activation, upwind flight, and copulation attempts. psu.edu The precise ratio of different components in the pheromone blend is critical, and the neural circuitry is adept at distinguishing between the correct species-specific ratio and incorrect blends, which may inhibit behavioral responses. frontiersin.org The integration of sensory information about the pheromone with the internal state of the insect is a key function of this neural circuitry, ensuring that behaviors are initiated at the appropriate time and context. scitechdaily.com

Upwind Orientation and Mating Behavior Elicited by this compound

(Z)-11-Hexadecenal is a critical component of the female sex pheromone blend for numerous moth species, particularly within the Noctuidae family. Its primary role is to initiate and guide the upwind flight of males, a behavior essential for locating a potential mate from a distance. While often acting in concert with other minor pheromone components that fine-tune the behavioral response, (Z)-11-Hexadecenal is frequently the key compound necessary to trigger the initial sequence of mating behaviors. psu.edu

In the tobacco budworm, Heliothis virescens, (Z)-11-Hexadecenal is the major component of the sex pheromone. psu.edu Wind tunnel bioassays have demonstrated that this compound, in combination with (Z)-9-tetradecenal, is essential for eliciting the full range of male mating behaviors. psu.edu The typical behavioral sequence initiated by the perception of (Z)-11-Hexadecenal includes:

Activation and Wing Fanning: Upon detection of the pheromone plume, resting males become active, often engaging in wing fanning or vibrating their wings while remaining stationary.

Take-off: Subsequently, the male takes flight.

Upwind Flight: The male flies upwind, navigating within the filamentous pheromone plume. This is not a direct flight to the source but a zigzagging or casting flight pattern, allowing the moth to stay within the plume and progress towards the female. ncsu.edu

Source Approach: As the male gets closer to the pheromone source, the concentration of (Z)-11-Hexadecenal and other components increases, guiding the male to land near the calling female. researchgate.net

Courtship and Mating: Following landing, a series of short-range courtship behaviors, which may be mediated by other, less volatile, pheromone components or visual cues, typically ensue before copulation is attempted. earth.comglenlivet-wildlife.co.uk

In Helicoverpa armigera, a 97:3 blend of (Z)-11-hexadecenal and (Z)-9-hexadecenal is sufficient to elicit male attraction. researchgate.netfrontiersin.org The behavioral sequence in wind tunnel assays for H. armigera males in response to a synthetic lure containing this blend is outlined in the table below.

Table 1: Behavioral Responses of Male Helicoverpa armigera to a Pheromone Lure in a Wind Tunnel
Behavioral StepDescriptionObserved Response Rate (%)
Taking Flight (TF)Male initiates flight from the release point.-
Orientation Flight (OR)Male flies upwind within the pheromone plume.-
Half Up-wind (HW)Male successfully flies at least halfway to the lure.-
Approaching Lure (APP)Male flies within 10 cm of the cage containing the lure.-
Landing on Lure (LA)Male lands on the cage containing the lure.-

Data adapted from wind tunnel bioassays. Specific response rates can vary based on experimental conditions. researchgate.net

It is important to note that while (Z)-11-Hexadecenal is a powerful attractant, the precise blend and ratio of pheromone components are often crucial for species recognition and successful mating. The presence of minor components can enhance the attractiveness of the blend and prevent interspecific mating. researchgate.net

Comparative Analysis of this compound Receptor Specificity Across Species

The specificity of the olfactory system for pheromone components is a key factor in reproductive isolation among closely related insect species. The detection of (Z)-11-Hexadecenal is mediated by specialized olfactory receptor neurons (ORNs) located in long trichoid sensilla on the male antennae. These ORNs express specific pheromone receptors (PRs) that bind to (Z)-11-Hexadecenal and initiate a neural signal. Comparative studies across different moth species reveal both conservation and divergence in the specificity of these receptors.

In the closely related species Heliothis virescens and Heliothis subflexa, a large proportion of the sampled sensilla on male antennae (81% and 72%, respectively) contain an ORN that is highly tuned to (Z)-11-Hexadecenal. nih.govpsu.eduusda.gov This indicates a conserved function of this compound as a major pheromone signal in both species. However, the behavioral responses of the males differ due to variations in the tuning of other ORNs to different minor pheromone components. nih.gov For instance, H. subflexa males require (Z)-9-hexadecenal and (Z)-11-hexadecenol for attraction, compounds to which specific ORNs in this species are tuned. nih.gov

A similar pattern is observed in the genus Helicoverpa. Both Helicoverpa armigera and Helicoverpa assulta use (Z)-11-Hexadecenal and (Z)-9-hexadecenal as their primary pheromone components, but in opposite ratios. frontiersin.org Single sensillum recordings have identified distinct ORNs for each of these compounds in both species. The specific ORN tuned to (Z)-11-Hexadecenal is designated as the type A sensilla neuron. frontiersin.org The differential response of the male moths to the species-specific blend is therefore not due to a difference in the primary receptor for (Z)-11-Hexadecenal, but rather the relative input from the ORNs tuned to (Z)-9-hexadecenal and other minor components. frontiersin.org

The molecular basis for these differences in specificity lies in the amino acid sequences of the pheromone receptors themselves. Studies on orthologous PRs in different Helicoverpa species have shown that even single-point mutations can shift the ligand selectivity of a receptor. nih.govnih.gov For example, the receptor HarmOR14b in H. armigera is tuned to (Z)-9-tetradecenal, while its ortholog in H. assulta, HassOr14b, is tuned to (Z)-9-hexadecenal. This functional shift is determined by just two amino acid substitutions. nih.gov While this specific example does not involve the (Z)-11-Hexadecenal receptor, it illustrates the molecular mechanism by which receptor specificity can evolve, leading to reproductive isolation. In H. armigera, the receptor HarmOR13 is the primary receptor for (Z)-11-Hexadecenal. nih.govfrontiersin.org

The table below summarizes the olfactory receptor neuron responses to (Z)-11-Hexadecenal and other key pheromone components in several closely related noctuid moths.

Table 2: Comparative Olfactory Receptor Neuron (ORN) Specificity for (Z)-11-Hexadecenal and Other Pheromone Components in Select Noctuid Moths
SpeciesORN Type / SensillumPrimary LigandOther Responsive LigandsReference
Helicoverpa zea-(Z)-11-Hexadecenal- nih.govpsu.edu
Heliothis virescensType A(Z)-11-HexadecenalNone nih.govpsu.edu
Heliothis subflexaType A(Z)-11-HexadecenalNone nih.govpsu.edu
Helicoverpa armigeraType A(Z)-11-HexadecenalNone frontiersin.org
Helicoverpa assultaType A(Z)-11-HexadecenalNone frontiersin.org

This comparative analysis highlights that while the receptor system for a major pheromone component like (Z)-11-Hexadecenal can be highly conserved among related species, subtle changes in the receptors for minor components are critical in shaping the species-specific behavioral responses, thereby playing a significant role in the evolution of new species. pnas.orgumt.edu

Ecological Roles and Inter Species Communication Involving Hexadec 11 Enal

Hexadec-11-enal as a Key Component of Insect Sex Pheromone Blends

(Z)-11-Hexadecenal is a critical sex pheromone component for over 200 species of Lepidoptera. Its primary function is to attract males for mating, making it a vital element in the reproductive success of these insects.

Identification in Major Agricultural Pests

This compound has been identified as a key sex pheromone component in several economically important agricultural pests:

Helicoverpa armigera (Cotton Bollworm): (Z)-11-Hexadecenal is the major sex pheromone component for the cotton bollworm, a widespread and destructive pest. biorxiv.orgnih.gov Field tests have confirmed its effectiveness in attracting male moths, making it a valuable tool for monitoring and managing populations. The pheromone blend of H. armigera also includes minor components like (Z)-9-hexadecenal. biorxiv.orgresearchgate.net The ratio of these components can vary, but (Z)-11-hexadecenal is the primary attractant. researchgate.netfrontiersin.org

Chilo suppressalis (Asiatic Rice Borer): The sex pheromone of the Asiatic rice borer consists of a blend of compounds, with (Z)-11-hexadecenal being a principal component. biorxiv.orgresearchgate.netresearchgate.net Other components include (Z)-9-hexadecenal and (Z)-13-octadecenal. researchgate.netresearchgate.neteuropa.eu The specific ratio of these compounds is crucial for attracting male moths.

Diatraea saccharalis (Sugarcane Borer): In the sugarcane borer, (Z)-11-hexadecenal is a recognized minor component of the female sex pheromone gland extracts. nih.govuliege.beacs.org While the major component is (9Z,11E)-hexadecadienal, studies have shown that (Z)-11-hexadecenal elicits antennal responses in males and enhances the attractiveness of the primary pheromone. nih.govresearchgate.netresearchgate.net Analysis of pheromone glands revealed the presence of approximately 0.8 ng of (Z)-hexadec-11-enal per female. acs.org

Table 1: Identification of (Z)-11-Hexadecenal in Major Agricultural Pests

Pest Species Common Name Role of (Z)-11-Hexadecenal Other Key Pheromone Components
Helicoverpa armigera Cotton Bollworm Major component biorxiv.orgnih.gov (Z)-9-hexadecenal biorxiv.orgresearchgate.net
Chilo suppressalis Asiatic Rice Borer Principal component biorxiv.orgresearchgate.netresearchgate.net (Z)-9-hexadecenal, (Z)-13-octadecenal researchgate.netresearchgate.neteuropa.eu
Diatraea saccharalis Sugarcane Borer Minor component nih.govuliege.beacs.org (9Z,11E)-hexadecadienal, Hexadecanal (B134135) nih.govacs.org

Synergistic Effects with Other Pheromone Components

The effectiveness of this compound as a sex attractant is often enhanced when it is part of a specific blend of compounds. The presence and ratio of these other components can have a synergistic effect, significantly increasing the attraction of male moths.

In Diatraea saccharalis, while (9Z,11E)-hexadeca-9,11-dienal alone shows some attractiveness, the addition of (11Z)-hexadec-11-enal significantly enhances this attraction. researchgate.netresearchgate.net A binary mixture of these two compounds was found to be as attractive as the natural pheromone extract from female glands. researchgate.netresearchgate.net Similarly, for the moth Trichophysetis cretacea, a blend of (Z)-11-hexadecenyl acetate (B1210297), (Z)-11-hexadecenal, and (Z)-11-hexadecenol was highly attractive to males, while none of the components were attractive on their own. researchgate.net This highlights that for many species, it is the precise combination of chemicals, rather than a single compound, that elicits the full behavioral response.

In Helicoverpa armigera, the primary pheromone (Z)-11-hexadecenal is typically blended with a smaller amount of (Z)-9-hexadecenal. biorxiv.orgresearchgate.net This specific blend is more effective at attracting males than (Z)-11-hexadecenal alone. Research has also shown that other compounds found in the female gland, while not primary attractants, can play a role in modulating the male response. frontiersin.org

Variation in Pheromone Blend Ratios and Species Specificity

The precise ratio of pheromone components is often critical for species recognition and reproductive isolation. Closely related species may use the same set of pheromone components but in different ratios, preventing interbreeding.

For instance, Helicoverpa armigera and Helicoverpa assulta are two closely related species that use (Z)-11-hexadecenal and (Z)-9-hexadecenal as their main sex pheromone components, but in opposite ratios. researchgate.net H. armigera uses a blend dominated by (Z)-11-hexadecenal, while H. assulta uses a blend dominated by (Z)-9-hexadecenal. frontiersin.org This difference in the pheromone blend is a key factor in maintaining reproductive isolation between these two sympatric species.

In Trichophysetis cretacea, the ratio of the three identified pheromone components—(Z)-11-hexadecenyl acetate, (Z)-11-hexadecenal, and (Z)-11-hexadecenol—was found to be critical for attracting male moths. researchgate.net The highest capture rates were achieved with a specific 10:10:1 ratio of these compounds. researchgate.net Any deviation from this optimal ratio resulted in a significant decrease in attraction, demonstrating the high degree of specificity conferred by the pheromone blend. This specificity ensures that only males of the same species are attracted, maximizing the chances of successful mating.

Interspecies Interactions and Chemical Mimicry

The influence of this compound extends beyond insect-to-insect communication, playing a role in the intricate chemical dialogues between plants and insects.

Role in Plant-Insect Interactions and Plant Defense Responses

Recent research has revealed that plants can detect and respond to insect-derived volatiles like this compound. Exposure to (Z)-11-hexadecenal can trigger a range of defense-related responses in plants. For example, in Brassica nigra, exposure to this compound induced the production of reactive oxygen species (ROS) and changes in the emission of plant volatiles. nih.gov These responses are typically part of a plant's induced defense system against herbivores. db-thueringen.defrontiersin.orgnih.gov The emission of herbivore-induced plant volatiles (HIPVs) can serve to deter herbivores or attract their natural enemies. frontiersin.orgnih.govnih.gov

Influence on Herbivore Susceptibility in Plants

Counterintuitively, while this compound can trigger defense responses in plants, it can also, in some cases, increase their susceptibility to herbivores. In a study involving Brassica nigra, plants exposed to (Z)-11-hexadecenal experienced greater leaf area consumption by the larvae of the diamondback moth, Plutella xylostella. nih.gov This suggests that the plant's response to the pheromone may inadvertently make it more vulnerable to herbivory. nih.gov This unexpected finding highlights the complexity of plant-insect chemical interactions and suggests that the ecological consequences of detecting insect pheromones can be multifaceted. nih.gov The induction of certain plant volatiles by the pheromone could potentially alter the plant's defense chemistry in a way that benefits the herbivore. researchgate.net

Evolutionary Dynamics of this compound in Chemical Communication Systems

The evolution of chemical communication systems, particularly those involving sex pheromones like (Z)-11-hexadecenal, is a complex interplay of genetic mechanisms and selective pressures. The specificity of these signals is crucial for species recognition and reproductive success, yet the systems demonstrate remarkable evolutionary flexibility.

The production of (Z)-11-hexadecenal and other related pheromone components is under genetic control, with specific enzymes responsible for the biosynthesis of these compounds. For instance, in the moth Heliothis virescens, the ratio of hexadecanal (16:Ald) to (Z)-11-hexadecenal is a key determinant of the pheromone blend. oup.com Artificial selection experiments have shown that this ratio can be dramatically altered, indicating a heritable basis for pheromone composition. royalsocietypublishing.org The delta-11-desaturase enzyme plays a critical role in converting 16:Ald to (Z)-11-hexadecenal. oup.com Studies have identified a quantitative trait locus (QTL) that explains a significant portion of the phenotypic variance in the 16:Ald/(Z)-11-hexadecenal ratio, suggesting the involvement of regulatory elements that control the expression of desaturase genes. royalsocietypublishing.org In some cases, a single nucleotide polymorphism, such as a stop codon in the delta-11-desaturase gene, can lead to a high ratio of 16:Ald to (Z)-11-hexadecenal. oup.com

The reception of (Z)-11-hexadecenal is mediated by specific olfactory receptors (ORs) in the antennae of male moths. The evolution of these receptors is tightly linked to the evolution of the pheromone signal itself. For example, in four closely related Helicoverpa species, the function of the OR13 orthologs is conserved and specifically responds to (Z)-11-hexadecenal, even in species where it is not the major pheromone component. nih.gov This suggests a conserved ancestral function for this receptor. However, functional differentiation is observed in other receptor clades, such as OR14b and OR16, which respond to different components of the pheromone blend across species. nih.gov This indicates that the olfactory system can evolve to recognize a wider range of compounds than those emitted by conspecific females, which may be a mechanism to avoid closely related species. nih.gov

The evolution of (Z)-11-hexadecenal-based communication is driven by various selective pressures. Stabilizing selection is expected to maintain the integrity of the species-specific signal, as any deviation could reduce mating success. pnas.orgmpg.de However, directional selection can occur due to communication interference from closely related sympatric species. pnas.orgmdpi.com For instance, in Heliothis subflexa, the presence of (Z)-11-hexadecenyl acetate in the pheromone blend, in addition to the major component (Z)-11-hexadecenal, helps to inhibit the attraction of males from the closely related species H. virescens. pnas.orguva.nl This suggests that interspecific interactions can drive the evolution of more complex pheromone blends.

Furthermore, the ecological context can influence the evolution of these signals. For example, in the absence of predation and interspecific competition, isolated populations of some species have been observed to evolve more complex pheromone signals. amazonaws.com This suggests that ecological release can lead to diversification in chemical communication.

The evolutionary dynamics of (Z)-11-hexadecenal and its associated communication systems are also influenced by the genetic architecture of the traits involved. In some moth species, the genes controlling pheromone production and male response are not genetically linked, which makes a simple runaway selection process less likely. uva.nl Instead, the evolution of these systems may proceed through a more modular process, where changes in different components of the signal and response are uncoupled. nih.gov

Table of Research Findings on the Evolutionary Dynamics of this compound:

SpeciesKey FindingReference
Heliothis virescensThe ratio of 16:Ald to (Z)-11-hexadecenal is heritable and can be altered through artificial selection. A QTL on chromosome 4 influences this ratio. oup.comroyalsocietypublishing.org
Heliothis subflexaThe addition of acetate esters to the pheromone blend, which includes (Z)-11-hexadecenal, reduces interspecific attraction from H. virescens. pnas.orguva.nl
Helicoverpa species (armigera, zea, assulta, gelotopoeon)The OR13 receptor is conserved and responds to (Z)-11-hexadecenal across all four species, while other receptors show functional differentiation. nih.gov
Ostrinia mothsThe evolution of pheromone communication can occur through saltational shifts, involving the repression or activation of different desaturase genes. amazonaws.com

Advanced Methodologies for Chemical Synthesis of Hexadec 11 Enal and Its Stereoisomers

Stereoselective and Chemo-selective Synthetic Routes

The primary challenge in synthesizing (Z)-hexadec-11-enal lies in the precise control of the geometry of the carbon-carbon double bond at the C11 position. Stereoselective and chemo-selective reactions are paramount to achieving a high isomeric purity, which is essential for the compound's function as a chemical messenger. nih.gov

Wittig Reactions

The Wittig reaction is a cornerstone of alkene synthesis, celebrated for its reliability in forming a carbon-carbon double bond at a specific location. libretexts.org The reaction involves the interaction of an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.orgmasterorganicchemistry.com A significant advantage of this method is that the double bond's position is unequivocally determined, avoiding the formation of isomeric mixtures that can result from other methods like alcohol dehydration. libretexts.org

For the synthesis of (Z)-hexadec-11-enal, the stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. When non-stabilized ylides (where the group attached to the carbanion is an alkyl group) are used, the reaction predominantly yields the (Z)-alkene. wikipedia.orgorganic-chemistry.org The mechanism is understood to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate under kinetic control, especially under salt-free conditions. wikipedia.orgmasterorganicchemistry.compitt.edu The geometry of this intermediate dictates the final Z/E ratio of the alkene product. pitt.edu

A typical retrosynthetic analysis for (Z)-hexadec-11-enal using the Wittig reaction would involve undecanal (B90771) and a phosphonium ylide derived from a 5-carbon alkyl halide. The reaction of the corresponding non-stabilized ylide with undecanal would lead to the desired (Z)-olefin.

Hydroformylation

Hydroformylation, also known as the oxo process, is a powerful industrial method for converting alkenes into aldehydes. wikipedia.org This reaction involves the addition of a formyl group (–CHO) and a hydrogen atom across the double bond of an alkene, typically using a transition metal catalyst (like cobalt or rhodium) under high pressures of carbon monoxide and hydrogen. wikipedia.orgherts.ac.uk

In the context of Hexadec-11-enal synthesis, hydroformylation can be applied to a long-chain alkene precursor. For instance, a 15-carbon terminal alkene could be subjected to hydroformylation. A key challenge in this approach is controlling the regioselectivity—that is, ensuring the formyl group adds to the desired carbon atom to produce the linear aldehyde rather than a branched isomer. The choice of catalyst and ligands is critical for achieving high regioselectivity. ethernet.edu.et Following hydroformylation, subsequent steps would be necessary to introduce the double bond at the C11 position with the correct Z-geometry. herts.ac.uk

The synthetic methodologies developed for (Z)-hexadec-11-enal are often adaptable for the creation of its derivatives and analogs. These related compounds are valuable for structure-activity relationship studies and for targeting different insect species. For example, (Z)-9-hexadecenal is another major component of the sex pheromone of the cotton bollworm, Heliothis armigera, and its synthesis shares common strategies with its C11-isomer. researchgate.net

The synthesis of such analogs often involves modifying the starting materials. For instance, a Wittig reaction could employ a different aldehyde or a different phosphonium ylide to alter the chain length or the position of the double bond. Similarly, in cross-metathesis, changing one of the olefin partners allows for the synthesis of a wide array of pheromone analogs. nih.gov The synthesis of 9-(cyclopent-2-en-1-yl)nonyl acetate (B1210297), an analog of (Z)-11-tetradecenyl acetate, demonstrates how complex cyclic moieties can be incorporated to mimic the biological properties of natural pheromones. researchgate.net

Novel Catalytic and Reaction Technologies

Recent advancements in catalysis and reaction engineering have introduced more efficient, sustainable, and scalable methods for pheromone synthesis. These technologies aim to improve selectivity, reduce waste, and streamline the manufacturing process. rsc.orgsemanticscholar.org

Olefin metathesis is a powerful reaction that reorganizes fragments of alkenes by breaking and reforming carbon-carbon double bonds, catalyzed by metal alkylidene complexes. wikipedia.org Cross-metathesis (CM), an intermolecular variation, is particularly useful for building complex alkenes from simpler starting materials. organic-chemistry.org

The development of stereoselective catalysts has enabled the synthesis of Z-alkenes with high purity. Ruthenium-based catalysts, in particular, have been engineered for Z-selective cross-metathesis, making them highly suitable for pheromone synthesis. nih.govresearchgate.net A concise synthesis of the alcohol precursor to (Z)-hexadec-11-enal can be achieved by the cross-metathesis of two terminal olefins, such as 1-dodecene (B91753) and 1-hexen-6-ol, in the presence of a Z-selective ruthenium catalyst. The reaction is often driven to completion by the removal of the volatile ethylene (B1197577) byproduct. wikipedia.orgorganic-chemistry.org

One reported strategy involves the Z-selective cross-metathesis of the seed oil derivative oleyl alcohol with 1-hexene. This reaction directly produces the C18 alcohol precursor with 86% Z-selectivity, which can then be oxidized to the target aldehyde. This approach highlights the use of renewable feedstocks in pheromone synthesis. nih.gov

Table 1: Comparison of Synthetic Methodologies for Z-Alkene Formation

MethodologyKey FeaturesStereoselectivity ControlCommon Catalysts/ReagentsAdvantagesLimitations
Wittig ReactionReaction of an aldehyde with a phosphonium ylide.Achieved by using non-stabilized ylides under salt-free, aprotic conditions. wikipedia.orgpitt.eduTriphenyl phosphonium ylides, n-Butyllithium.Fixes double bond position absolutely; reliable for Z-isomers. libretexts.orgStoichiometric amounts of phosphine (B1218219) oxide byproduct are generated.
Olefin Metathesis (Z-selective CM)Catalytic reaction between two different olefins.Dependent on the specific design of the metal catalyst (e.g., chelated Ru catalysts). nih.govresearchgate.netGrubbs-type or Schrock-type Ruthenium and Molybdenum catalysts. wikipedia.orgorganic-chemistry.orgCatalytic, high atom economy, tolerant of various functional groups. wikipedia.orgCatalyst cost and sensitivity; potential for E/Z isomerization side reactions.

The final step in the synthesis of this compound is the oxidation of the corresponding alcohol, (Z)-hexadec-11-en-1-ol. While traditional chemical oxidants like pyridinium (B92312) chlorochromate (PCC) are effective, they often require harsh conditions and generate toxic metal waste. herts.ac.ukresearchgate.net Biocatalysis offers a greener and more selective alternative.

Enzymatic oxidation using alcohol oxidases (AOx) provides a mild method for converting primary alcohols to aldehydes. nih.gov These enzymes utilize molecular oxygen as the ultimate oxidant, producing hydrogen peroxide (H₂O₂) as a byproduct. researchgate.netchemrxiv.org To prevent the H₂O₂ from damaging the enzyme, a second enzyme, catalase, is typically added to the reaction mixture to disproportionate the H₂O₂ into water and oxygen. nih.govchemrxiv.org This chemo-enzymatic approach avoids the use of heavy metals and operates under mild conditions, preserving the sensitive Z-double bond from isomerization.

Another advanced oxidation method involves using catalysts like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of a co-oxidant such as sodium hypochlorite. A patented process for synthesizing (Z)-hexadec-11-enal from its corresponding alcohol using a TEMPO-based system achieved a 94% conversion rate and 91% selectivity, yielding the final product at 85%. chemicalbook.com

Continuous-flow chemistry is an emerging technology that involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and straightforward scalability.

The application of flow chemistry to pheromone synthesis is a promising area of development. For example, the biocatalytic synthesis of the aroma compound trans-hex-2-enal has been successfully demonstrated in a continuous-flow reactor using an aryl alcohol oxidase. nih.gov This system achieved high turnover frequencies and numbers, showcasing the potential for efficient and continuous production. nih.gov Adapting such systems for the synthesis of (Z)-hexadec-11-enal could enable safer, more controlled, and automated production, which is highly desirable for the commercial manufacturing of pheromones.

Purification and Isomeric Purity Enhancement Techniques for Synthetic this compound

The synthetic production of this compound often results in a mixture containing not only the desired product but also various by-products and stereoisomers. The presence of these impurities can significantly impact the efficacy of this compound, particularly in applications such as insect pheromone lures where biological activity is highly specific to a particular isomer. Therefore, robust purification and isomer separation techniques are critical steps in the manufacturing process.

Initial Purification from Reaction By-products

Following synthesis, the crude this compound product typically contains unreacted starting materials and by-products such as hexadecene, hexadecadiene (B12645532), and hexadecenol. google.com The removal of these impurities is a primary challenge due to their similar physical properties to the target aldehyde.

One effective method for this purification is azeotropic distillation . This technique involves adding a solvent that forms an azeotrope—a mixture with a constant boiling point—with one or more of the components in the mixture. A patented process describes a sequential azeotropic distillation approach to isolate (Z)-11-hexadecenal. google.com

Removal of Hydrocarbon Impurities: The initial crude mixture is treated with dimethylsulfoxide (DMSO). Upon distillation, the hexadecene and hexadecadiene form an azeotrope with DMSO and are removed as the distillate, leaving the aldehyde and alcohol in the kettle. google.com

Separation of Aldehyde from Alcohol: The remaining mixture of (Z)-11-hexadecenal and hexadecenol is then mixed with a C₂-C₄ glycol, such as ethylene glycol or propylene (B89431) glycol. A second azeotropic distillation is performed where the (Z)-11-hexadecenal forms an azeotrope with the glycol and is recovered as the overhead distillate. The hexadecenol impurity remains in the distillation kettle. google.com The desired aldehyde can then be easily separated from the glycol in the collected distillate, often by simple phase separation. google.com

Another common laboratory-scale purification involves liquid-liquid extraction and evaporation. For instance, after a synthesis reaction, the mixture can be extracted with a nonpolar solvent like hexane. The organic layer, containing the aldehyde, is then washed with water to remove water-soluble impurities. Finally, the solvent is removed using a rotary evaporator to yield the concentrated product. prepchem.com Gas-liquid chromatography (GLC) analysis can be used to assess the purity, with reports showing an aldehyde-to-alcohol ratio of 4.5:1 being achieved through such methods. prepchem.com

Purification Step Technique Reagent/Solvent Impurity Removed Reference
1Azeotropic DistillationDimethylsulfoxide (DMSO)Hexadecene, Hexadecadiene google.com
2Azeotropic DistillationC₂-C₄ GlycolHexadecenol google.com
3Extraction & EvaporationHexane/WaterWater-soluble impurities prepchem.com

Enhancement of Isomeric Purity

This compound exists as two geometric isomers, (Z) and (E) (also referred to as cis and trans, respectively), due to the double bond at the 11th carbon position. herts.ac.uk For many biological applications, a high isomeric purity of the (Z) isomer is required. The separation of these stereoisomers is challenging because they have identical molecular weights and very similar physical properties.

High-performance liquid chromatography (HPLC) is a powerful technique employed for the separation of geometric isomers. nih.gov While specific preparative HPLC methods for this compound are proprietary, the principle involves using a stationary phase that can differentiate between the spatial arrangements of the (Z) and (E) isomers. The differential interaction causes the two isomers to travel through the column at different rates, allowing for their separate collection. The choice of the column (e.g., a Buckyprep-D column) and the mobile phase (e.g., toluene) are critical parameters that are optimized to achieve separation. nih.gov

Analytical methods are essential for verifying the isomeric purity of the final product. Gas chromatography (GC) is the most common technique used for this purpose. nist.gov By using a polar capillary column, it is possible to achieve baseline separation of the (Z) and (E) isomers, allowing for accurate quantification of the isomeric ratio in a given sample. nist.gov In one documented synthesis and purification process, GC analysis confirmed an 85% yield of (Z)-11-hexadecenal with 91% selectivity. chemicalbook.com

Technique Purpose Key Parameters Outcome
High-Performance Liquid Chromatography (HPLC)Preparative separation of (Z) and (E) isomersStationary Phase (e.g., Buckyprep-D), Mobile Phase (e.g., Toluene)Isolation of pure stereoisomers
Gas Chromatography (GC)Analytical quantification of isomeric ratioPolar Capillary Column, Temperature ProgramDetermination of isomeric purity (e.g., %Z vs %E)

Sophisticated Analytical Techniques for Characterization and Quantification of Hexadec 11 Enal

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental to isolating and identifying (Z)-11-hexadecenal from intricate mixtures, such as insect pheromone gland extracts.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structure Elucidation and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like (Z)-11-hexadecenal. nih.gov In this method, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within a capillary column. mdpi.com Following separation, the molecules are ionized, typically through electron impact (EI), and the resulting fragments are detected by a mass spectrometer, which provides a distinct mass spectrum that serves as a molecular fingerprint. nih.govmdpi.com

This technique is highly sensitive, capable of quantifying metabolites at trace levels. mdpi.com For instance, GC-MS analysis of pheromone gland extracts from Helicoverpa armigera identified (Z)-11-hexadecenal as a major component. researchgate.net The method's linearity range for (Z)-11-hexadecenal has been reported as 5–50 mg/L, with a detection limit of 1.5 mg/L. researchgate.net In studies of H. armigera, the amount of (Z)-11-hexadecenal was determined to be approximately 3.02 ng per female moth. researchgate.net Similarly, in the flax budworm, Heliothis maritima adaucta, GC-MS analysis identified (Z)-11-hexadecenal at about 18.1 ng per female. researchgate.net

Derivatization techniques can be employed to enhance the stability and volatility of aldehydes for GC-MS analysis. A common method involves the reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form stable oximes, which are then analyzed by GC-MS. researchgate.net

Table 1: GC-MS Data for Hexadec-11-enal Isomers

Property (E)-Hexadec-11-enal
Kovats Retention Index (Standard non-polar column) 1814
Kovats Retention Index (Semi-standard non-polar column) 1810
Kovats Retention Index (Standard polar column) 2156
Major Fragment Ions (m/z) 41, 55, 67

Data sourced from PubChem CID 5283376 nih.gov

Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis

For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. sepsolve.comresearchgate.netazom.com This technique utilizes two columns with different stationary phases (e.g., a non-polar primary column and a polar secondary column) connected by a modulator. sepsolve.comchromatographyonline.com The modulator traps and re-injects fractions from the first column into the second, providing a more detailed separation of components that may co-elute in a single-column setup. sepsolve.comresearchgate.net

The increased peak capacity and improved signal-to-noise ratios of GCxGC allow for the detection of minor components that might otherwise be obscured by larger peaks in a one-dimensional GC analysis. sepsolve.comazom.com This is particularly valuable in pheromone research, where minor constituents of a blend can have significant behavioral effects. GCxGC is adept at separating compounds based on both volatility and polarity, leading to structured chromatograms where related compounds appear in distinct clusters. sepsolve.comazom.com When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC becomes a powerful tool for analyzing complex biological samples, such as those encountered in metabolomics and pheromone studies. azom.comresearchgate.net

Spectroscopic and Electrophysiological Methods for Structural and Biological Confirmation

While chromatography separates the components of a mixture, spectroscopy and electrophysiology provide crucial information about their molecular structure and biological relevance.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including the determination of stereochemistry. researchgate.net Both ¹H and ¹³C NMR are used to confirm the position of the double bond and the Z/E configuration of isomers like (Z)-11-hexadecenal. The coupling constants and chemical shifts of the protons and carbons near the double bond provide definitive evidence of the molecule's geometry. In some cases, advanced NMR techniques and the use of chiral derivatizing agents, such as α-methoxy-α-trifluoromethylphenylacetic acid (MPA), can be used to determine the absolute configuration of chiral centers. researchgate.net While specific NMR data for this compound is not detailed in the provided context, the principles of NMR are routinely applied to confirm the structure of synthesized pheromone standards. chinesechemsoc.orgresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring its vibrational modes. researchgate.netnih.gov IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. aakash.ac.in The presence of an aldehyde functional group in this compound would be indicated by a characteristic C=O stretching vibration in the IR spectrum.

Raman spectroscopy provides similar information by analyzing the inelastic scattering of monochromatic light. scielo.br Both techniques can provide a unique "fingerprint" of a molecule, aiding in its identification. nih.govscielo.br The combination of GC with Fourier-transform infrared spectroscopy (GC-FTIR) allows for the acquisition of IR spectra for individual compounds as they elute from the GC column, providing another layer of identification alongside mass spectrometry. figshare.com

Table 2: General IR Absorption Ranges for Key Functional Groups

Functional Group Type of Vibration Wavenumber (cm⁻¹)
C-H (alkene) Stretching 3010-3100
C-H (alkane) Stretching 2850-2960
C=O (aldehyde) Stretching 1720-1740
C=C (alkene) Stretching 1620-1680

This table represents typical ranges and may vary slightly for specific molecules.

Coupled GC-Electroantennographic Detection (GC-EAD) for Pheromone Activity Screening

Coupled gas chromatography-electroantennographic detection (GC-EAD) is a powerful bioassay that directly links the chemical separation of compounds to their biological activity. science.gov In this technique, the effluent from a GC column is split, with one portion directed to a standard detector (like a Flame Ionization Detector, FID) and the other to an insect antenna preparation. scielo.brscielo.br As volatile compounds elute from the column and pass over the antenna, any compound that stimulates the olfactory receptor neurons will generate a measurable electrical potential, which is recorded as an EAD signal. science.govresearchgate.net

By comparing the retention times of peaks on the FID chromatogram with the corresponding EAD responses, researchers can pinpoint exactly which compounds in a complex mixture are biologically active. researchgate.netscielo.br This method has been instrumental in identifying (Z)-11-hexadecenal as a key pheromone component in numerous moth species, including Helicoverpa armigera and Diatraea saccharalis. researchgate.netscielo.br GC-EAD analysis of Heliothis maritima adaucta extracts revealed three EAD-active peaks, which were subsequently identified by GC-MS as (Z)-11-hexadecenal, (Z)-11-hexadecen-1-ol, and n-hexadecanal. researchgate.net Similarly, for the red banded mango caterpillar, Deanolis sublimbalis, GC-EAD was crucial in identifying (Z)-11-hexadecenal as a necessary component of its sex pheromone blend. dpi.qld.gov.au The sensitivity of GC-EAD is remarkable, with some systems capable of detecting as little as 15 picograms of the major pheromone component. researchgate.net

Advanced Detection and Quantification Limits (e.g., Bioluminescence Assays)

The detection and quantification of this compound, particularly in biological and environmental samples where it is often present in trace amounts, necessitates the use of highly sensitive analytical techniques. While methods like gas chromatography-mass spectrometry (GC-MS) are standard for identification, advanced methodologies offer significantly lower detection limits and high specificity. Among these, bioluminescence-based assays have emerged as a powerful tool for the sensitive quantification of aldehydes.

Bioluminescence assays leverage the natural light-emitting reactions catalyzed by enzymes called luciferases. frontiersin.org These systems, found in various organisms like fireflies and marine bacteria, can be ingeniously coupled to other enzymatic reactions to create a reporter system where the amount of light produced is directly proportional to the concentration of a target analyte. For long-chain aldehydes such as this compound, bacterial bioluminescence systems are particularly relevant.

The general principle involves a multi-enzyme cascade. A specific oxidoreductase enzyme can utilize the target aldehyde as a substrate, reducing it to its corresponding primary alcohol. This reaction consumes a reducing equivalent, typically NADH. The amount of NADH consumed is stoichiometrically related to the initial amount of the aldehyde. In a subsequent step, the remaining NADH is used by a bacterial luciferase enzyme system (e.g., from Vibrio fischeri or Photobacterium phosphoreum) to produce light. Therefore, a lower light output corresponds to a higher initial concentration of the aldehyde.

Research has led to the optimization of bacterial bioluminescence assays for the detection of long-chain aliphatic aldehydes, establishing remarkable sensitivity. For (Z)-11-Hexadecenal, these advanced assays have achieved sensitivity limits as low as 0.019 mg/L. This level of sensitivity is crucial for applications in pest management and ecological studies, where pheromone concentrations can be exceedingly low.

In the context of identifying pheromone components from natural sources, such as the glands of female moths, gas chromatography coupled with electroantennographic detection (GC-EAD) and GC-MS are vital. researchgate.netresearchgate.net These techniques have allowed for the quantification of (Z)-hexadec-11-enal in the nanogram range from a single insect gland. For instance, analysis of pheromone glands from the sugarcane borer, Diatraea saccharalis, has quantified (Z)-hexadec-11-enal at levels of approximately 0.8 ng per female gland. acs.org In another study on D. saccharalis, the concentration of the minor component, (Z)-11-hexadecenal, was found to vary from 1.7 ng to 6.5 ng per gland. researchgate.net

The table below summarizes the detection and quantification limits for this compound using different sophisticated analytical techniques.

Table 1: Detection and Quantification Limits of this compound

Analytical Technique Matrix/Source Reported Quantification Limit
Bioluminescence Assay Aqueous Solution 0.019 mg/L
GC-MS Pheromone Gland (Diatraea saccharalis) 0.8 ng/female acs.org

Strategic Applications of Hexadec 11 Enal in Integrated Pest Management Ipm Research

Pheromone-Based Monitoring Strategies

Pheromone-based monitoring is a cornerstone of modern IPM programs, providing crucial data on pest populations to guide control decisions. epa.govusda.gov Hexadec-11-enal plays a vital role in this area by enabling the development of highly specific and effective trapping systems for pest surveillance.

Development and Optimization of Trapping Systems for Pest Surveillance

The development of effective trapping systems hinges on several factors, including the precise pheromone blend, the design of the trap, and the type of dispenser used to release the pheromone. Research has shown that while (Z)-11-Hexadecenal is a key attractant for many pest species, its efficacy can often be enhanced when combined with other pheromone components. scielo.brpurdue.eduresearchgate.net

For instance, in studies involving the sugarcane borer, Diatraea saccharalis, a blend containing (Z)-11-Hexadecenal along with other compounds elicited a stronger male response in wind tunnel assays compared to a simpler binary blend. scielo.br Similarly, for the rice stem borer, Chilo suppressalis, a three-component pheromone blend including (Z)-11-Hexadecenal was found to be more effective at trapping males than traps baited with virgin females. purdue.edu

The optimization of trapping systems also involves determining the most effective trap design and placement. Studies on Hellula undalis demonstrated that wing traps placed at a height of 0.5 meters above the ground were optimal. researchgate.net The material of the lure dispenser, such as rubber septa, has also been a focus of research to ensure a controlled and sustained release of the pheromone. mdpi.com

Table 1: Factors in Trapping System Optimization

FactorKey ConsiderationsExamples
Pheromone Blend Identification of all active components and their optimal ratios.A three-component blend for Chilo suppressalis proved more effective than a binary mixture. purdue.edu
Trap Design Shape, size, and color of the trap can influence capture rates.Wing traps were found to be most effective for Hellula undalis. researchgate.net
Lure Dispenser Material and design affect the release rate and longevity of the pheromone.Rubber septa are commonly used for a sustained release of pheromones. mdpi.com
Trap Placement Height, density, and orientation relative to wind direction are crucial.Optimal trap height for H. undalis was determined to be 0.5m. researchgate.net

Field Efficacy of this compound Lures for Target Pest Monitoring

Field trials are essential to validate the effectiveness of this compound-baited lures for monitoring specific pest populations. Numerous studies have demonstrated the high specificity and attractiveness of these lures for male moths of various species. For example, synthetic formulations containing (Z)-11-Hexadecenal have significantly increased the capture rates of male Helicoverpa armigera (cotton bollworm), aiding in population monitoring and control strategies.

In Vietnam, field evaluations have confirmed the effectiveness of pheromone mixtures containing (Z)-11-Hexadecenal for attracting and managing pests like the diamondback moth (Plutella xylostella). researchgate.net Research on the rice stem borer has also shown that pheromone blends with (Z)-11-Hexadecenal are highly effective for mass trapping. entomoljournal.comresearchgate.netresearchgate.net The data gathered from these traps, such as the number of moths caught per trap per night, provides valuable insights into pest population dynamics, helping to determine the need for and timing of control interventions. researchgate.net

Mating Disruption and Population Management Techniques

Beyond monitoring, this compound is a powerful tool for direct pest population management through a technique known as mating disruption. cabidigitallibrary.org

Mechanism of Mating Disruption by this compound in Agricultural Systems

Mating disruption involves permeating an agricultural area with a synthetic pheromone, such as this compound, to confuse male insects and prevent them from locating females for mating. cabidigitallibrary.orgjst.go.jp This disruption can occur through several mechanisms:

Competitive Attraction: The synthetic pheromone released from numerous dispensers competes with the natural pheromone plumes emitted by females, making it difficult for males to follow a trail to a potential mate.

Sensory Overload: The high concentration of the synthetic pheromone can overwhelm the male's sensory organs, making them less sensitive to the natural pheromone.

False Trail Following: The widespread presence of the synthetic pheromone creates numerous false trails, causing males to waste time and energy following non-existent females. cabidigitallibrary.org

Successful mating disruption leads to a reduction in mating success, a decrease in the reproductive rate of the pest population, and ultimately, a reduction in crop damage. Research on Helicoverpa armigera in Northern Italy demonstrated that mating disruption using a blend containing (Z)-11-Hexadecenal resulted in a greater than 95% suppression of male captures and lower fruit damage compared to standard IPM practices. researchgate.net

Integration of this compound into Broader IPM Programs

The use of this compound for monitoring and mating disruption is most effective when integrated into a comprehensive IPM program. epa.govusda.gov IPM is an environmentally sensitive approach that combines various pest management strategies to minimize economic damage and risks to human health and the environment. epa.gov

Within an IPM framework, data from this compound-baited traps helps to:

Establish Action Thresholds: Determine the pest population level at which control measures are economically justified. epa.gov

Time Interventions: Apply control measures, including mating disruption or the use of biopesticides, at the most vulnerable stage of the pest's life cycle.

Evaluate Efficacy: Assess the effectiveness of control tactics by monitoring changes in pest populations.

By integrating pheromone-based strategies, growers can reduce their reliance on conventional insecticides, which helps to preserve beneficial insects, prevent the development of insecticide resistance, and reduce environmental contamination. ontosight.aiusda.gov The combination of this compound with other control methods, such as biological control agents, creates a more sustainable and resilient pest management system. scielo.brresearchgate.netmdpi.com

Research on Sustainable Pest Control with this compound

Ongoing research is focused on enhancing the sustainability and cost-effectiveness of using this compound for pest control. A significant area of investigation is the development of plant-based production systems for insect pheromones. Scientists have successfully genetically modified plants, such as Camelina sativa, to produce precursors of moth sex pheromones, including the precursor to (Z)-11-Hexadecenal. unl.edu This "plant factory" approach has the potential to significantly reduce the cost of pheromone synthesis, making it more accessible for widespread use in agriculture. unl.edu

Furthermore, research into the biosynthetic pathways of pheromones in insects is paving the way for biotechnological production in microorganisms like yeast. researchgate.netuliege.be By understanding and engineering the genes responsible for producing compounds like (Z)-11-Hexadecenal, it may be possible to create efficient and scalable "cell factories" for pheromone production. researchgate.net These advancements promise to make pheromone-based pest control a more economically viable and environmentally friendly option for farmers worldwide.

Reduction of Conventional Insecticide Use through Pheromone Application

The integration of (Z)-11-Hexadecenal into pest management strategies marks a significant step towards reducing the reliance on conventional insecticides. This semiochemical, a major component of the sex pheromone for over 200 lepidopteran species, including devastating agricultural pests like the cotton bollworm (Helicoverpa armigera) and the rice stem borer (Chilo suppressalis), offers a more targeted approach to pest control. biorxiv.org By utilizing (Z)-11-Hexadecenal in pheromone traps and mating disruption techniques, farmers can effectively monitor and manage pest populations, thereby decreasing the need for broad-spectrum chemical interventions. ontosight.ai

The primary mechanisms through which (Z)-11-Hexadecenal facilitates a reduction in insecticide use are mating disruption and mass trapping. In mating disruption, a large amount of the synthetic pheromone is released into the field, overwhelming the male insects' ability to locate females, thus preventing reproduction. biorxiv.orgjustia.com This method has proven to be a promising and scalable alternative to traditional insecticides. biorxiv.org Mass trapping involves using the pheromone as a lure to attract and capture a significant portion of the male population, which also helps in suppressing pest numbers. entomoljournal.comresearchgate.net

Research has demonstrated the efficacy of these pheromone-based tactics. For instance, field trials have confirmed that controlled release of (Z)-11-Hexadecenal significantly attracts male moths, making it a valuable tool for population control. In Vietnam, pheromone mixtures containing (Z)-11-Hexadecenal have been used to manage the diamondback moth (Plutella xylostella). researchgate.net Similarly, for the management of the sugarcane borer (Diatraea saccharalis), pheromone-based methods are being explored as a more efficient alternative to insecticides, especially since the larval and pupal stages of this pest are protected within the plant, making conventional pesticide application less effective. scielo.br

The development of cost-effective production methods for (Z)-11-Hexadecenal, such as yeast fermentation, is expected to further drive its adoption and consequently reduce the financial and environmental costs associated with chemical synthesis. biorxiv.org This biotechnological approach not only lowers production expenses but also allows for the creation of species-specific pheromone blends, enhancing the precision of pest control. biorxiv.org

The following table summarizes key research findings on the application of (Z)-11-Hexadecenal for managing various agricultural pests.

Pest SpeciesCommon NameApplication MethodOutcome
Helicoverpa armigeraCotton BollwormMating Disruption, TrappingSignificant attraction of males, aiding in population control. biorxiv.org
Chilo suppressalisAsiatic Rice BorerMating Disruption, Mass TrappingEffective in attracting and trapping male moths. entomoljournal.comresearchgate.netherts.ac.uk
Diatraea saccharalisSugarcane BorerMonitoring, Mating DisruptionPotential to improve trapping efficiency and control populations where insecticides are inefficient. scielo.br
Plutella xylostellaDiamondback MothMating DisruptionUsed in pheromone mixtures for pest management. researchgate.net
Deanolis sublimbalisRed Banded Mango CaterpillarTrappingUsed in a binary blend for effective trapping of male moths. ebi.ac.uk

Environmental and Ecological Benefits of Targeted Pheromonal Control

The use of (Z)-11-Hexadecenal in integrated pest management (IPM) programs offers substantial environmental and ecological advantages over conventional insecticide-based approaches. ontosight.ai By providing a highly specific and targeted method of pest control, pheromones like (Z)-11-Hexadecenal minimize the widespread, non-discriminatory impact of broad-spectrum chemical pesticides. biorxiv.orgontosight.ai

One of the most significant environmental benefits is the reduction of chemical runoff and contamination of soil and water resources. ontosight.ai Traditional insecticides often have far-reaching consequences beyond the targeted field, affecting non-target organisms and leading to biodiversity loss and water pollution. bioone.org In contrast, (Z)-11-Hexadecenal is a naturally occurring compound that is effective in minute quantities and is species-specific, meaning it does not harm beneficial insects, such as pollinators and natural pest predators. biorxiv.orgontosight.ai The preservation of these beneficial organisms is crucial for maintaining a healthy and resilient agroecosystem.

Furthermore, the targeted nature of pheromonal control helps to mitigate the development of insecticide resistance in pest populations, a major challenge in modern agriculture. biorxiv.org The constant and widespread use of chemical insecticides exerts strong selective pressure on pests, leading to the evolution of resistance and rendering the insecticides less effective over time. Pheromone-based mating disruption acts on the reproductive cycle of the pest, a mechanism that is less likely to result in the rapid development of resistance. biorxiv.org

The ecological benefits also extend to the health of the agricultural landscape. Reduced pesticide use can lead to an increase in habitat diversity, which in turn supports a more diverse community of pest predators and parasitoids. bioone.org This enhancement of natural biological control mechanisms can further reduce the need for chemical interventions, creating a more sustainable and self-regulating system.

Recent research has also uncovered the dual role of (Z)-11-Hexadecenal in plant-insect interactions. Studies have shown that this compound can induce defense-related responses in certain plants. While this highlights the complex ecological interactions at play, it also underscores the potential for harnessing these natural mechanisms for crop protection.

The following table outlines the key environmental and ecological benefits associated with the use of (Z)-11-Hexadecenal in pest management.

Benefit CategorySpecific AdvantageSupporting Evidence
Reduced Chemical Load Minimizes soil and water contamination. ontosight.aiPheromones are used in small quantities and are biodegradable.
Biodiversity Preservation Spares non-target and beneficial insects (e.g., pollinators, predators). biorxiv.orgontosight.aiHigh species-specificity of pheromones.
Resistance Management Lowers the likelihood of pests developing resistance. biorxiv.orgActs on mating behavior rather than direct toxicity.
Ecosystem Health Promotes habitat for natural pest enemies. bioone.orgReduced insecticide use allows for a more diverse ecosystem.
Human Health Reduces exposure of farmworkers and consumers to synthetic pesticides. biorxiv.orgPheromones are considered to have low toxicity to humans. ontosight.ai

Emerging Research Frontiers and Methodological Innovations in Hexadec 11 Enal Studies

Advancements in Biosynthetic Engineering for Enhanced Pheromone Production

The demand for sustainable and cost-effective sources of insect pheromones for pest management has spurred significant innovation in biosynthetic engineering. By harnessing the power of biotechnology, researchers are creating microbial factories and exploring novel delivery systems to produce hexadec-11-enal and its derivatives.

A pivotal strategy in biosynthetic engineering is the heterologous expression of key enzymes in microbial hosts, effectively creating "pheromone breweries". nih.gov Researchers have successfully engineered the yeast Saccharomyces cerevisiae to produce (Z)-11-hexadecenol (Z11-16:OH), the direct alcohol precursor to (Z)-hexadec-11-enal. nih.govbiorxiv.org This was achieved by co-expressing two critical enzymes from the turnip moth, Agrotis segetum: a Δ11 fatty-acyl desaturase and a fatty-acyl reductase (FAR). nih.govresearchgate.net

The Δ11-desaturase acts on the abundant native palmitic acid in the yeast, converting it into the precursor Z11-16:acyl. nih.govresearchgate.net The FAR then reduces this acyl compound to the corresponding alcohol, (Z)-11-hexadecenol. nih.gov This proof-of-principle study demonstrated that biologically active pheromone components can be produced in vitro without adding supplementary precursors, as the substrates within the yeast are sufficient. nih.gov One study reported that a 100 ml yeast culture could produce an average of 19.5 μg of (Z)-11-hexadecenol. researchgate.net Subsequent chemical oxidation can then convert this alcohol into (Z)-hexadec-11-enal. biorxiv.org This approach allows for the production of tailored analogs by using a molecular toolbox of genes from different species to generate specific pheromone components. researchgate.net

EnzymeFunction in BiosynthesisSource Organism Example
Δ11 Fatty-Acyl Desaturase Introduces a double bond at the 11th position of a fatty acid precursor (e.g., palmitic acid). nih.govAgrotis segetum (Turnip Moth) nih.govresearchgate.net
Fatty-Acyl Reductase (FAR) Reduces the fatty acyl precursor to its corresponding alcohol (e.g., (Z)-11-hexadecenol). nih.govAgrotis segetum (Turnip Moth) nih.govresearchgate.net
Fatty Aldehyde Decarbonylase Converts fatty aldehydes into alkanes, representing a different class of enzymes for modifying biosynthetic pathways. nih.govSynechococcus sp. nih.gov

A frontier in pest control involves creating systems where the pheromone production mechanism can spread through a target population. This concept is being explored through the genetic modification of organisms, including plants and viruses. While not yet fully realized for this compound, the foundational research provides a roadmap.

One approach involves genetically engineering crop plants to release insect pheromones directly. In a landmark study, hexaploid wheat was engineered to release (E)-β-farnesene, an aphid alarm pheromone. rothamsted.ac.uk This demonstrates the feasibility of turning a crop into a pheromone-releasing entity for its own defense. rothamsted.ac.uk

Another concept is the use of self-disseminating viral vectors. Research into controlling invasive species like the cane toad has involved developing viral vectors that disrupt development, although significant technical and regulatory hurdles remain. dcceew.gov.au Similarly, genetically modified mosquitoes are being developed for vector control, using mating-based mechanisms for vertical gene transmission. researchgate.net These systems can be either "self-limiting," disappearing without continuous releases, or "self-sustaining," designed to persist and spread. researchgate.net In microbiology, pheromone-inducible conjugation systems in bacteria like Enterococcus faecalis serve as models for how cell-to-cell signaling can control the transfer of genetic material within a population. nih.govpnas.org These parallel research areas highlight the potential and the considerable challenges in developing a self-disseminating system for this compound.

Elucidation of Olfactory Coding and Receptor Mechanisms at the Molecular Level

Understanding how an insect detects and processes the signal of this compound is crucial for developing more effective attractants or disruptors. Research at the molecular level focuses on the proteins that bind to the pheromone and the subsequent neural changes that drive behavior.

The initial step of olfaction involves the binding of a pheromone molecule to a receptor protein, often a G-protein coupled receptor (GPCR), located on the dendrites of olfactory receptor neurons. Elucidating the three-dimensional structure of these binding proteins is essential for understanding the basis of their specificity and for designing synthetic molecules that can mimic or block the natural pheromone.

High-resolution techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) are the primary tools for this purpose. uc.pt However, determining the structure of membrane-bound proteins like GPCRs is notoriously challenging. uc.pt Despite these difficulties, the explosive growth in structural biology has provided atomic-level insights into many receptor-ligand interactions, which can serve as models for pheromone-receptor complexes. uc.ptnih.gov For instance, detailed structural studies on haptoglobin-hemoglobin complexes reveal how different genetic variants and post-translational modifications can fine-tune binding affinity, a principle that likely applies to pheromone-binding interactions as well. pnas.org The goal is to capture a snapshot of this compound within the binding pocket of its specific receptor, which would be a major breakthrough for structure-based design of new pest control agents.

The insect brain is not static; it can change in response to experience. This phenomenon, known as neural plasticity, has been observed in the olfactory systems of moths following exposure to pheromones. Studies on the male moth Spodoptera littoralis show that brief pre-exposure to a sex pheromone increases both behavioral sensitivity and the sensitivity of central olfactory neurons to that pheromone 24 hours later. pnas.org This sensitization indicates that the olfactory system can be shaped by experience. pnas.organr.fr

This plasticity is not limited to the same sensory modality. Remarkably, exposing the moths to the sound of an echolocating bat—a predator—also increased the sensitivity of olfactory neurons to the sex pheromone. pnas.orgfrontiersin.org These changes are accompanied by physical alterations in the primary olfactory center of the brain, the antennal lobe. frontiersin.org Exposure to pheromones can induce structural changes in the synapses within the glomeruli—the functional units of the antennal lobe. bioone.org This experience-dependent plasticity suggests that the moth's internal state and prior experiences can modulate its response to a this compound signal, a factor that could be exploited in pest management strategies. anr.fr

Integration of this compound Research with Omics Technologies

"Omics" technologies, which allow for the large-scale study of biological molecules, are revolutionizing pheromone research. By integrating genomics, transcriptomics, proteomics, and metabolomics, scientists can gain a holistic view of how this compound is produced and perceived.

Recent developments in spatial-omics are enabling researchers to map the distribution of different molecules—like RNA, proteins, and metabolites—directly within tissue structures. biorxiv.org This provides unprecedented insight into the interplay between different molecular layers in a biological context. biorxiv.org

In the context of this compound, these technologies are applied as follows:

Genomics helps identify the genes that code for the enzymes involved in pheromone biosynthesis, such as desaturases and reductases.

Transcriptomics reveals which of these genes are actively being expressed in the pheromone gland at a given time.

Proteomics identifies the actual enzyme proteins being produced and can uncover post-translational modifications that regulate their activity.

Metabolomics , often using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), analyzes the complete profile of small molecules, allowing researchers to identify the final pheromone components, precursors, and byproducts, thereby mapping the entire biosynthetic pathway. researchgate.net

This integrated approach is crucial for discovering novel enzymes for biosynthetic engineering (connecting to section 8.1.1) and for understanding the global physiological response to pheromone exposure (connecting to section 8.2.2). asm.org

Omics TechnologyApplication in this compound Research
Genomics Identification of genes encoding biosynthetic enzymes (e.g., desaturases, reductases). nih.gov
Transcriptomics Analysis of gene expression levels in pheromone glands to understand regulatory networks. asm.org
Proteomics Identification and quantification of the proteins (enzymes, receptors) directly involved in biosynthesis and detection. pnas.org
Metabolomics Comprehensive analysis of pheromone components, precursors, and metabolic byproducts to map pathways and quantify yields. researchgate.net
Spatial-Omics Integration of multiple omics data within a spatial tissue context to link molecular profiles to specific cellular structures. biorxiv.org

Transcriptomic and Proteomic Studies of Pheromone Glands and Olfactory Systems

Transcriptomics and proteomics have become indispensable tools for identifying the genetic and protein machinery responsible for the biosynthesis of this compound in pheromone glands and its subsequent detection by the olfactory system.

Pheromone Glands: Unraveling the Biosynthetic Pathway

The biosynthesis of (Z)-11-hexadecenal, a common sex pheromone component in many lepidopteran species, begins with palmitic acid (C16:0). Transcriptomic analyses of pheromone glands from various moth species have been crucial in identifying the key enzymes involved in this pathway. By sequencing the complete set of RNA transcripts in these specialized tissues, researchers can pinpoint genes that are highly expressed and are homologous to enzymes known to be involved in fatty acid metabolism.

A critical step in the biosynthesis of (Z)-11-hexadecenal is the introduction of a double bond at the 11th carbon position of the palmitic acid backbone. This reaction is catalyzed by a specific class of enzymes called fatty-acyl desaturases (FADs). For instance, studies in the turnip moth, Agrotis segetum, have identified a Δ11-desaturase that is responsible for producing the precursor to (Z)-11-hexadecenal. researchgate.net Following desaturation, the resulting (Z)-11-hexadecenoic acid is converted to its corresponding aldehyde by a fatty-acyl reductase (FAR). Transcriptomic studies have successfully identified numerous FAR candidates in the pheromone glands of various moth species. uliege.be

Olfactory Systems: Decoding Pheromone Perception

The detection of this compound by male moths is a highly sensitive and specific process mediated by a suite of proteins in the antennae. Proteomic analysis of the antennal tissues, which involves the large-scale study of proteins, has been instrumental in identifying the key players in pheromone perception.

Upon entering the sensillar lymph of the male moth's antennae, hydrophobic pheromone molecules like this compound are thought to be bound by odorant-binding proteins (OBPs) . These soluble proteins are abundant in the sensillum lymph and are believed to transport the pheromone molecules to the olfactory receptors. In the cotton bollworm, Helicoverpa armigera, which uses (Z)-11-hexadecenal as its major sex pheromone component, several pheromone-binding proteins (PBPs) and general odorant-binding proteins (GOBPs) are abundantly expressed in the male antennae. frontiersin.org

The final step in pheromone perception is the activation of olfactory receptors (ORs) located on the dendritic membrane of olfactory receptor neurons (ORNs). These receptors are responsible for the specificity of the pheromone response. In H. armigera, a specific olfactory receptor, HarmOR13, has been identified as the primary receptor for (Z)-11-hexadecenal. frontiersin.org The interaction between the pheromone-OBP complex and the OR triggers a signal transduction cascade that ultimately leads to a behavioral response in the male moth.

Interactive Table: Key Proteins in this compound Biosynthesis and Detection

ProcessProtein ClassSpecific Protein ExampleFunctionOrganism Example
BiosynthesisFatty-Acyl Desaturase (FAD)Δ11-desaturaseCreates a double bond at the 11th carbon of palmitic acid. Agrotis segetum researchgate.net
BiosynthesisFatty-Acyl Reductase (FAR)Dsac_FAR3781Reduces the fatty-acyl precursor to an alcohol, a step towards the final aldehyde. uliege.beDiatraea saccharalis uliege.be
DetectionOdorant-Binding Protein (OBP)HarmPBP1, HarmPBP2Binds and transports (Z)-11-hexadecenal to the olfactory receptor. frontiersin.orgHelicoverpa armigera frontiersin.org
DetectionOlfactory Receptor (OR)HarmOR13Specifically recognizes and is activated by (Z)-11-hexadecenal. frontiersin.orgHelicoverpa armigera frontiersin.org

Metabolomic Profiling of Pheromone Biosynthesis and Degradation

Metabolomics, the comprehensive analysis of all small-molecule metabolites in a biological system, offers a powerful approach to understanding the complete picture of pheromone biosynthesis and degradation. While full metabolomic profiles for this compound are still an emerging area of research, studies on related pathways provide significant insights.

Biosynthesis Pathway Metabolites

The biosynthesis of this compound from palmitic acid involves a series of metabolic intermediates. By analyzing the metabolome of the pheromone gland, researchers can identify and quantify these precursors and byproducts, providing a more complete understanding of the metabolic flux through the pathway. For many moth species, the biosynthesis of C10-C18 fatty acid-derived pheromones, including aldehydes, alcohols, and acetates, follows a conserved pathway involving desaturation and chain-shortening or elongation steps. wikipedia.orgoup.com

Degradation Pathway Metabolites

For the olfactory system to remain sensitive to incoming pheromone signals, the pheromone molecules must be rapidly degraded after they have activated the olfactory receptors. This process of signal inactivation is carried out by odorant-degrading enzymes (ODEs) . frontiersin.org In the case of aldehyde pheromones like this compound, two main classes of enzymes are involved in their degradation: aldehyde dehydrogenases (ALDHs) and aldehyde oxidases (AOXs) . nih.gov

These enzymes convert the aldehyde pheromone into its corresponding carboxylic acid, which is typically inactive. nih.govnih.gov Studies in Heliothis virescens have shown that both ALDH and AOX activities are present in the antennae and other tissues of both male and female moths. nih.gov These enzymes are capable of degrading both pheromonal and non-pheromonal aldehydes, suggesting a broad role in detoxification and sensory processing. nih.gov The identification of these degradation products through metabolomic analysis of antennal extracts can confirm the activity of these enzymes and their role in olfactory signal termination.

Future Directions in Environmentally Benign Pest Management Strategies Utilizing this compound

The species-specificity and low toxicity of this compound make it an ideal candidate for the development of environmentally friendly pest management strategies. consegicbusinessintelligence.comunl.edu These approaches, which are key components of Integrated Pest Management (IPM) programs, aim to control pest populations while minimizing harm to non-target organisms and the environment. unl.eduscoutlabs.ag

Future research in this area is focused on several key fronts:

Mating Disruption: This technique involves releasing a synthetic version of the female sex pheromone into the environment to confuse male moths and prevent them from locating females, thereby disrupting mating and reducing the next generation of pests. consegicbusinessintelligence.comresearchgate.net this compound is a key component in pheromone formulations used for the mating disruption of major agricultural pests such as the cotton bollworm (Helicoverpa armigera) and the rice stem borer (Chilo suppressalis). researchgate.net Future work aims to optimize the release rates and formulations of these pheromone dispensers for greater efficacy and longevity in the field.

Mass Trapping: Pheromone-baited traps can be used to attract and capture a large number of male moths, significantly reducing the pest population. unl.eduresearchgate.net Research is ongoing to improve the design of these traps and the attractiveness of the pheromone lures, potentially by including minor pheromone components that can enhance the trap catch.

Biotechnological Production: A major hurdle for the widespread use of pheromones in agriculture is the high cost of chemical synthesis. unl.edu Researchers are exploring novel, cost-effective methods for producing insect pheromones using biotechnology. This includes engineering plants, such as camelina, and microorganisms, like yeast (Saccharomyces cerevisiae), to produce pheromone precursors or the final pheromone compounds. unl.edubiorxiv.org For example, the precursor to (Z)-11-hexadecenal, (Z)-11-hexadecenol, has been successfully produced in engineered yeast. researchgate.netbiorxiv.org This "pheromone brewery" approach holds great promise for making pheromone-based pest control economically viable for large-acreage row crops. unl.edu

Advanced Delivery Systems: Innovations in delivery technology are also on the horizon. This includes the development of sensor-based dispenser systems that can monitor environmental conditions and release pheromones in a more controlled and efficient manner. consegicbusinessintelligence.com Nanotechnology is also being explored for the development of novel formulations that can protect the pheromone from degradation and provide a sustained release over a longer period.

The continued development of these pheromone-based strategies, driven by a deeper understanding of the molecular and metabolic processes underlying this compound's function, will be crucial for the future of sustainable agriculture. By providing effective and targeted control of insect pests, these environmentally benign approaches can help to reduce our reliance on conventional insecticides and protect biodiversity. consegicbusinessintelligence.comscoutlabs.ag

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